2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
説明
This compound features a hybrid heterocyclic scaffold combining a triazolopyridazine core, a piperidine ring, a pyrazole substituent, and a dihydropyridazinone moiety. The triazolopyridazine group is known for its role in bromodomain inhibition (as seen in related compounds like AZD5153 ), while the pyrazole and piperidine moieties may enhance solubility and target binding .
特性
IUPAC Name |
2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c1-14-21-22-16-3-4-17(24-28(14)16)25-11-7-15(8-12-25)13-27-19(29)6-5-18(23-27)26-10-2-9-20-26/h2-6,9-10,15H,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJYKIHIKPEULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic compound with potential pharmacological applications. Its structure incorporates multiple bioactive moieties, including triazole and pyridazine rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 270.34 g/mol. The intricate structure includes:
- Triazole ring : Known for its antimicrobial and antifungal properties.
- Pyridazine moiety : Associated with anti-inflammatory and analgesic activities.
- Piperidine group : Often linked to central nervous system activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrated moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound may similarly exhibit these properties due to the presence of the triazole moiety.
Anticancer Potential
The structure of the compound suggests potential anticancer activity. Compounds with similar heterocyclic frameworks have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, triazole derivatives have shown effectiveness against different cancer cell lines by targeting specific pathways related to tumor growth .
Neuropharmacological Effects
The piperidine component may impart neuropharmacological effects. Piperidine derivatives are often investigated for their potential as anxiolytics and antidepressants. Preliminary studies suggest that modifications in the piperidine structure can enhance binding affinity to neurotransmitter receptors, potentially leading to improved therapeutic effects in mood disorders .
Synthesis and Activity Evaluation
A recent study synthesized several derivatives based on the core structure similar to the compound . These derivatives were evaluated for their antimicrobial and anticancer activities. Notably, some exhibited significant inhibition against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that structural modifications can enhance biological efficacy .
Pharmacological Screening
In another case study, a series of pyridazine-based compounds were screened for their anti-inflammatory properties. Results indicated that certain substitutions on the pyridazine ring led to enhanced COX inhibition, a key target in inflammation management . The compound under review may possess similar anti-inflammatory capabilities owing to its structural analogies.
科学的研究の応用
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance, fused pyridazino-triazine derivatives have shown potent inhibitory effects on liver cancer cells (HEPG2), comparable to established chemotherapeutics like Doxorubicin and 5-fluorouracil . The ability to target cancer cell proliferation makes this compound a candidate for further investigation in oncology.
2. Tyrosine Kinase Inhibition
The compound's structure suggests it may function as a modulator of tyrosine kinases, particularly c-Met, which is implicated in various cancers. Triazolopyridazines have been identified as effective inhibitors of c-Met signaling pathways, potentially offering therapeutic benefits in treating cell proliferative disorders . This mechanism could be pivotal in developing targeted cancer therapies.
3. Neuropharmacological Effects
Compounds that incorporate piperidine and pyrazole structures are often explored for their neuropharmacological properties. Research into related compounds has shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocycles. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while exploring the biological activity of synthesized derivatives .
Case Studies
Case Study 1: Synthesis and Anticancer Evaluation
A study synthesized a series of pyridazino-triazine derivatives and evaluated their anticancer activity against HEPG2 cells. The results indicated that certain compounds exhibited IC50 values comparable to standard chemotherapeutics, highlighting the potential of this class of compounds in cancer therapy .
Case Study 2: Inhibition of Tyrosine Kinases
Another investigation explored the inhibitory effects of triazolopyridazine derivatives on c-Met kinase activity. The study demonstrated that these compounds could effectively reduce kinase activity in vitro, suggesting their utility in developing targeted cancer treatments aimed at modulating aberrant signaling pathways .
Data Table: Comparison of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
*Calculated based on molecular formula.
Pharmacological and Physicochemical Properties
- AZD5153 : Demonstrates enhanced potency due to bivalent binding (two triazolopyridazine units). Its logP (3.1) and solubility (≥50 μM in PBS) align with oral bioavailability.
- Imidazo-pyridine fused triazoles () : Compounds with similar heterocyclic systems (e.g., 8p, 10a) exhibit antileishmanial activity (IC₅₀ = 0.8–5.2 μM) but lower metabolic stability (t₁/₂ < 2 h in microsomes).
Key Research Findings and Gaps
- Bioactivity: While AZD5153 and related triazolopyridazines show validated bromodomain inhibition , the target compound’s dihydropyridazinone group may shift its mechanism toward kinase or PDE inhibition, as seen in pyridazinone derivatives .
- Structural Insights : Crystallographic data for AZD5153 reveal π-π stacking between triazolopyridazine and acetylated lysine residues . The target compound’s pyrazole may engage in hydrogen bonding, altering binding kinetics.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what challenges arise during synthesis?
Answer:
The compound’s synthesis involves multi-step organic reactions, including:
- Stepwise assembly of triazolo-pyridazine and piperidine rings via coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) .
- Optimized solvent systems (e.g., ethanol, dimethylformamide) and temperature control (reflux conditions) to minimize side reactions .
- Purification via column chromatography or recrystallization to isolate the final product .
Key challenges include managing steric hindrance from the fused triazolo-pyridazine core and ensuring regioselectivity during pyrazole attachment .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves piperidine and pyridazine ring conformations, with characteristic shifts for methyl and pyrazole substituents .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₂₂N₁₀O) .
- HPLC-PDA: Assesses purity (>95% typical for pharmacological studies) .
Basic: What preliminary biological targets are hypothesized based on structural analogs?
Answer:
- Kinase inhibition: Structural analogs (e.g., imidazo-pyridazines) show activity against p38 MAPK and TAK1 kinases due to ATP-binding pocket interactions .
- Bromodomain inhibition: Bivalent triazolo-pyridazine derivatives (e.g., AZD5153) target BRD4, suppressing c-Myc transcription .
- GPCR modulation: Piperidine-linked heterocycles often engage aminergic receptors .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in piperidine ring formation .
- Microwave-assisted synthesis: Reduces reaction time for triazole cyclization steps .
- In-line monitoring: FTIR or Raman spectroscopy tracks intermediate formation to minimize byproducts .
Advanced: How should contradictory bioactivity data (e.g., IC₅₀ variability) be resolved?
Answer:
- Crystallographic validation: Co-crystallize the compound with target proteins (e.g., BRD4) to confirm binding modes .
- Assay standardization: Control variables like ATP concentration (kinase assays) or cell passage number (cellular models) .
- Metabolite profiling: LC-MS/MS identifies active/inactive metabolites that may skew results .
Advanced: What structural modifications enhance target selectivity and reduce off-target effects?
Answer:
- Piperidine substitution: Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-methyl position improves BRD4 affinity .
- Pyrazole optimization: Bulky substituents on the pyrazole ring reduce hERG channel binding, mitigating cardiotoxicity .
- Bivalent design: Dual-binding motifs (e.g., triazolo-pyridazine + pyridazinone) enhance BRD4 potency by engaging both bromodomains .
Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?
Answer:
- Xenograft models: Subcutaneous tumor implants (e.g., leukemia MV4-11) assess tumor growth inhibition via BRD4-dependent c-Myc downregulation .
- PK/PD profiling: Monitor plasma half-life (t₁/₂) and brain penetration in rodents, adjusting logP via pyridazinone substituents .
- Toxicology screening: Evaluate hepatotoxicity via ALT/AST levels and histopathology .
Advanced: How can computational modeling guide lead optimization?
Answer:
- Molecular docking: Use Schrödinger Glide or AutoDock to predict BRD4 binding poses, focusing on acetyl-lysine mimicry by the pyridazinone moiety .
- QSAR analysis: Correlate substituent electronegativity with kinase inhibition (e.g., p38 MAPK) .
- MD simulations: Assess conformational flexibility of the piperidine linker to optimize target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
